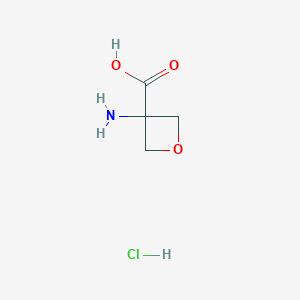![molecular formula C8H18ClNO3S B1379557 4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride CAS No. 1797268-23-5](/img/structure/B1379557.png)
4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride
Übersicht
Beschreibung
4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride, also known as 4-HPTA, is a water-soluble compound with a wide range of applications in biochemistry and physiological research. It has been used in various studies to investigate the biochemical and physiological effects of various compounds. 4-HPTA is produced synthetically and has a wide range of applications in biochemistry and physiological research.
Wissenschaftliche Forschungsanwendungen
Nitisinone and Tyrosine Pathway Disorders
Nitisinone, a compound used in the treatment of hereditary tyrosinaemia type 1 (HT-1), operates by interrupting tyrosine metabolism through the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) (Lock, Ranganath, & Timmis, 2014). This mechanism suggests research into similar compounds could target other disorders of tyrosine metabolism, such as alkaptonuria (AKU), indicating a potential application area for compounds affecting tyrosine pathways.
Bisphosphonate Administration and Acute-phase Response
The administration of bisphosphonates, compounds structurally different but with a focus on bone metabolism and disorders, induces an acute-phase response in patients, demonstrating their significant biological activity and potential side effects (Adami et al., 1987). Research into compounds like "4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride" might explore similar pathways for treating bone-related conditions or their acute-phase responses.
Tyrosinemia and Metabolism Disorders
Studies on the excretion of specific metabolites and defects in enzymes like 4-hydroxyphenylpyruvate dioxygenase indicate the critical role of metabolic pathways in conditions such as transient tyrosinemia (Niederwieser, Wadman, & Danks, 1978). Investigating compounds with action on similar metabolic pathways may offer therapeutic options for metabolic disorders.
Hydroxychloroquine and Cardiotoxicity
Research into hydroxychloroquine's cardiotoxic effects, a compound used in treating rheumatological disorders, underscores the importance of understanding the side effects of bioactive compounds (Joyce, Fabre, & Mahon, 2013). This highlights the potential research necessity for "4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride" in terms of safety and side effect profiles.
Eigenschaften
IUPAC Name |
1-[(1,1-dioxothian-4-yl)amino]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-7(10)6-9-8-2-4-13(11,12)5-3-8;/h7-10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTBWABCFQMJIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCS(=O)(=O)CC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride | |
CAS RN |
1797268-23-5 | |
| Record name | 4-[(2-hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)





![4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride](/img/structure/B1379491.png)




![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)